REACTION_CXSMILES
|
CS(O)(=O)=O.[NH2:6][C:7]1[N:8]([CH2:26][CH3:27])[C:9]2[C:14]([C:15](=[O:19])[C:16]=1[C:17]#[N:18])=[CH:13][CH:12]=[C:11]([C:20]1[CH:25]=[CH:24][N:23]=[CH:22][CH:21]=1)[CH:10]=2.S(=O)(=O)(O)[OH:29].[OH-].[NH4+]>>[NH2:6][C:7]1[N:8]([CH2:26][CH3:27])[C:9]2[C:14]([C:15](=[O:19])[C:16]=1[C:17]([NH2:18])=[O:29])=[CH:13][CH:12]=[C:11]([C:20]1[CH:25]=[CH:24][N:23]=[CH:22][CH:21]=1)[CH:10]=2 |f:0.1,3.4|
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Name
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2-amino-3-cyano-1,4-dihy- dro-1-ethyl-4-oxo-7-(4-pyridinyl)quinoline methanesulfonate
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Quantity
|
2.7 g
|
Type
|
reactant
|
Smiles
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CS(=O)(=O)O.NC=1N(C2=CC(=CC=C2C(C1C#N)=O)C1=CC=NC=C1)CC
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Name
|
|
Quantity
|
25 mL
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Type
|
reactant
|
Smiles
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S(O)(O)(=O)=O
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
|
[OH-].[NH4+]
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Control Type
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UNSPECIFIED
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Setpoint
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100 °C
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Conditions are dynamic
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1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
The reaction mixture was cooled
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Type
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ADDITION
|
Details
|
poured onto ice
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Type
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CUSTOM
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Details
|
The solid product was collected
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Type
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CUSTOM
|
Details
|
recrystallized twice from DMF
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1N(C2=CC(=CC=C2C(C1C(=O)N)=O)C1=CC=NC=C1)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.45 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |